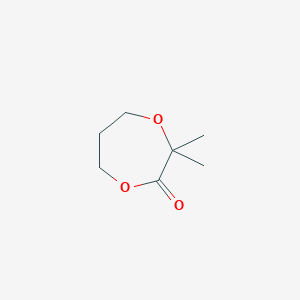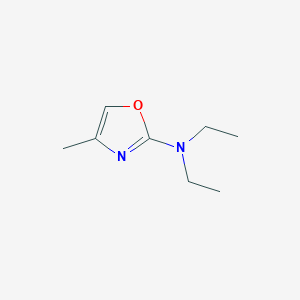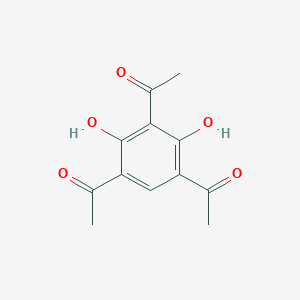![molecular formula C12H8Cl2N8O2 B14487908 4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) CAS No. 63562-27-6](/img/structure/B14487908.png)
4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a 1,3-phenylenebis(oxy) linkage and two 6-chloro-1,3,5-triazin-2-amine groups. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) typically involves the reaction of 1,3-phenylenebis(oxy) with 6-chloro-1,3,5-triazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The triazine rings play a crucial role in these interactions, as they can form stable complexes with various biomolecules. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 4,4’-[1,3-Phenylenebis(oxy)]bis(benzenamine)
- 6-Chloro-1,3,5-triazine-2,4-diamine
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is unique due to its dual triazine rings and the 1,3-phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63562-27-6 |
|---|---|
Molekularformel |
C12H8Cl2N8O2 |
Molekulargewicht |
367.15 g/mol |
IUPAC-Name |
4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenoxy]-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N8O2/c13-7-17-9(15)21-11(19-7)23-5-2-1-3-6(4-5)24-12-20-8(14)18-10(16)22-12/h1-4H,(H2,15,17,19,21)(H2,16,18,20,22) |
InChI-Schlüssel |
BEAHXDJQVQFBQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)OC3=NC(=NC(=N3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)







![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)


